Levofloxacin N-oxide

概要

説明

レボフロキサシン N-オキシドは、広く使用されているフルオロキノロン系抗生物質であるレボフロキサシン誘導体です。

準備方法

合成経路と反応条件

レボフロキサシン N-オキシドは、レボフロキサシンと過酸化水素を酸触媒存在下で反応させることにより合成できます。一般的な方法の1つは、レボフロキサシンを塩酸に溶解し、その後、制御された温度で段階的に過酸化水素溶液を加えることです。 次に、反応混合物を乾燥させて再結晶化することにより、高純度のレボフロキサシン N-オキシドを得ます .

工業的製造方法

レボフロキサシン N-オキシドの工業的製造は、同様の原理に基づいていますが、より大規模に行われます。このプロセスは、レボフロキサシンを氷酢酸と混合し、リンタングステン酸などの触媒を加えることから始まります。 次に、過酸化水素をバッチで加え、反応混合物を減圧蒸留および再結晶化に付すことにより、最終生成物が得られます .

化学反応の分析

反応の種類

レボフロキサシン N-オキシドは、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応は、ピペラジン環やカルボン酸部分などの官能基の存在に影響されます .

一般的な試薬と条件

酸化: 過酸化水素は、一般的に酸化剤として使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: ハロアルカンなどの試薬との求核置換反応が起こります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、過酸化水素による酸化は主にレボフロキサシン N-オキシドを生じますが、還元はレボフロキサシンを生成する可能性があります .

科学研究への応用

レボフロキサシン N-オキシドは、科学研究においていくつかの用途があります。

科学的研究の応用

Chemical Properties and Formation

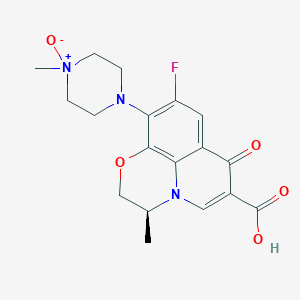

Levofloxacin N-oxide is formed through the oxidation of levofloxacin, specifically at the piperazine ring, resulting in a compound that lacks bactericidal activity. The chemical structure of this compound is characterized by the presence of an N-oxide functional group, which alters its reactivity compared to its parent compound .

Pharmacological Research

-

Toxicological Studies :

- Research has indicated that this compound may exhibit genotoxic properties. In vitro studies using mouse lymphoma assays and chromosome aberration assays have shown that while it does not induce mutagenicity at lower concentrations, it can result in structural aberrations at higher doses . This raises concerns about its safety as a degradation product in pharmaceutical formulations.

-

Cytochrome P450 Interaction :

- A study evaluated the inhibitory effects of various N-oxides, including this compound, on cytochrome P450 enzymes. The findings suggest that this compound does not significantly inhibit CYP pathways compared to other compounds, indicating a lower risk for drug-drug interactions involving this metabolite .

-

Antioxidant Defense Impact :

- Investigations into the effects of levofloxacin on oxidative stress revealed that its metabolites, including this compound, can deplete antioxidant defenses in biological systems. This depletion may lead to renal and hepatic dysfunctions, highlighting the need for careful monitoring of oxidative stress markers in patients receiving levofloxacin therapy .

Environmental Implications

This compound has been detected as a degradation product in wastewater treatment processes. Its persistence raises concerns regarding environmental contamination and potential ecological impacts. Studies indicate that levofloxacin and its metabolites can undergo transformations in aquatic environments, leading to the formation of various degradation products that may possess different biological activities .

Case Studies

-

Biotransformation Studies :

- A recent study demonstrated that levofloxacin can be completely transformed into this compound under specific conditions (e.g., pH 5 and 30 °C). This transformation was more efficient at lower concentrations of the parent antibiotic, suggesting that environmental factors significantly influence the degradation pathways of fluoroquinolones .

-

Clinical Observations :

- Clinical studies assessing the renal and hepatic impacts of levofloxacin have noted significant increases in liver enzymes and markers of renal dysfunction among patients treated with high doses of levofloxacin. While these effects are primarily attributed to the parent compound, the role of its metabolites, including this compound, warrants further investigation to fully understand their contributions to observed toxicities .

Summary Table of Research Findings

作用機序

レボフロキサシン N-オキシドは、レボフロキサシンと同様に、細菌のDNAジャイレースとトポイソメラーゼIVと相互作用することによりその効果を発揮します。これらの酵素は、DNAの複製、転写、修復に不可欠です。 これらの酵素を阻害することにより、レボフロキサシン N-オキシドは細菌のDNAプロセスを阻害し、細胞死につながります .

類似化合物との比較

類似化合物

レボフロキサシン: 親化合物で、抗生物質として広く使用されています。

オフロキサシン: レボフロキサシンが活性なS-エナンチオマーであるラセミ体混合物。

モキシフロキサシン: 同様の作用機序を持つ別のフルオロキノロン。

独自性

親化合物であるレボフロキサシンとは異なり、レボフロキサシン N-オキシドは、主に不純物としての役割と製剤に対する潜在的な影響について研究されています .

生物活性

Levofloxacin N-oxide is a degradation product of the fluoroquinolone antibiotic levofloxacin, primarily formed through metabolic processes. This article delves into the biological activity of this compound, examining its pharmacological properties, potential toxicity, and implications for antibiotic resistance.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 117678-38-3 |

| Molecular Formula | CHFNO |

| Molecular Weight | 377.367 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

This compound is noted for not exhibiting significant genotoxic risks, which is crucial for evaluating its safety profile as a metabolite of levofloxacin .

Antimicrobial Properties

Research indicates that this compound does not possess bactericidal activity. Its formation as a degradation product may compromise the efficacy of levofloxacin, potentially contributing to increased bacterial resistance due to the absence of an effective antimicrobial agent . The lack of bactericidal properties raises concerns about the implications for treatment regimens involving levofloxacin.

Potential Mutagenicity

This compound has been suggested as a potential mutagen due to its structural similarities to quinolone derivatives. Some studies indicate that while levofloxacin itself is not considered a genotoxic impurity, its metabolites may pose risks that warrant further investigation . The presence of a quinolone-3-carboxylic acid or naphthyridine analog in its structure raises questions about its long-term safety in clinical use.

Case Studies and Research Findings

- Degradation Studies : A study by Ge et al. demonstrated that levofloxacin degrades into several products when exposed to light, with this compound being one of the primary metabolites identified. This study highlighted the importance of protecting levofloxacin from light to maintain its stability and effectiveness .

- Anticancer Activity Exploration : Although primarily known for its antibacterial properties, research has explored the anticancer potential of levofloxacin derivatives. Compounds derived from levofloxacin have shown promising cytotoxic activity against various cancer cell lines, indicating that modifications to the structure could yield beneficial therapeutic applications . However, the specific role of this compound in these activities is less clear and requires further exploration.

- Resistance Mechanisms : The emergence of resistance among bacterial strains treated with fluoroquinolones like levofloxacin has been documented extensively. The formation of non-active metabolites such as this compound could contribute to this resistance by reducing the overall concentration of active drug available to inhibit bacterial growth .

特性

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151865 | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-38-3 | |

| Record name | Levofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?

A1: this compound is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of this compound is significantly less studied. []

Q2: How is this compound metabolized and excreted in a biological system?

A3: While specific details about this compound's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, this compound was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that this compound, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.

Q3: What analytical methods are used to identify and quantify this compound?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying this compound. [, ] This method allows for the separation and detection of this compound from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []

Q4: What is the significance of studying impurities like this compound in pharmaceutical development?

A5: Understanding the formation, characteristics, and potential effects of impurities like this compound is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。